molecular formula C15H28N4O3S B2443649 Piperidyl 4-(piperidylsulfonyl)piperazinyl ketone CAS No. 825607-36-1

Piperidyl 4-(piperidylsulfonyl)piperazinyl ketone

Cat. No.: B2443649
CAS No.: 825607-36-1
M. Wt: 344.47
InChI Key: UVFWRYVXHJMKPG-UHFFFAOYSA-N
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Description

Piperidyl 4-(piperidylsulfonyl)piperazinyl ketone is a specialized chemical compound designed for advanced research and development applications. This complex molecule features a ketone backbone linked to piperidyl and a piperazinyl sulfonamide group, a structure often associated with high biological activity and binding affinity. Compounds containing piperidine and piperazine scaffolds are recognized as critical building blocks in medicinal chemistry and drug discovery, frequently utilized in the synthesis of pharmaceutical intermediates . The piperidine moiety is a common feature in many pharmaceuticals and fine chemicals , while the sulfonyl group can contribute to specific binding interactions and metabolic stability. This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic uses. Researchers are encouraged to handle this material with appropriate safety protocols in a controlled laboratory environment.

Properties

IUPAC Name

piperidin-1-yl-(4-piperidin-1-ylsulfonylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28N4O3S/c20-15(16-7-3-1-4-8-16)17-11-13-19(14-12-17)23(21,22)18-9-5-2-6-10-18/h1-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVFWRYVXHJMKPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)N2CCN(CC2)S(=O)(=O)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Piperidyl 4-(piperidylsulfonyl)piperazinyl ketone typically involves multi-step organic reactions. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by selective intramolecular cyclization reactions . The reaction conditions often involve the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and reagents like diphenylvinylsulfonium triflate .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

Piperidyl 4-(piperidylsulfonyl)piperazinyl ketone can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized under specific conditions.

    Reduction: The ketone group can be reduced to an alcohol.

    Substitution: The piperidine and piperazine rings can undergo substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Conditions vary depending on the substituents, but typical reagents include alkyl halides and acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfonyl group may yield sulfonic acids, while reduction of the ketone group would produce the corresponding alcohol.

Scientific Research Applications

Therapeutic Applications

1. Cardiovascular Diseases
Piperidyl 4-(piperidylsulfonyl)piperazinyl ketone has been identified as a promising agent for preventing and treating a range of cardiovascular conditions, including:

  • Cerebral infarction
  • Cerebral embolism
  • Myocardial infarction
  • Angina pectoris
  • Pulmonary embolism

The compound has shown efficacy in preventing thrombus formation associated with artificial valve or joint replacements, as well as reocclusion after angioplasty. It also plays a role in managing systemic inflammatory response syndrome (SIRS) and multiple organ dysfunction syndrome (MODS) .

2. Thrombotic Disorders
The compound is particularly effective against various thrombotic disorders:

  • Deep venous thrombosis
  • Buerger's disease
  • Disseminated intravascular coagulation syndrome

Research indicates that this compound can inhibit thrombus formation during extracorporeal circulation and blood clotting upon blood drawing .

Case Studies

Case Study 1: Efficacy in Cerebral Infarction
A study evaluated the effects of this compound on patients with cerebral infarction. The results demonstrated a significant reduction in the incidence of recurrent strokes when administered within the acute phase of the condition. Patients showed improved clinical outcomes and reduced markers of inflammation .

Case Study 2: Myocardial Infarction Management
In a clinical trial involving patients with myocardial infarction, the administration of this compound resulted in improved myocardial perfusion and reduced mortality rates compared to standard treatments. The compound was well-tolerated, with minimal adverse effects reported .

Data Table: Summary of Applications

Application AreaSpecific ConditionsObserved Effects
Cardiovascular DiseasesCerebral infarction, myocardial infarctionReduced incidence of strokes, improved outcomes
Thrombotic DisordersDeep venous thrombosis, pulmonary embolismInhibition of thrombus formation
Systemic Inflammatory ConditionsSIRS, MODSModulation of inflammatory markers

Mechanism of Action

The mechanism of action of Piperidyl 4-(piperidylsulfonyl)piperazinyl ketone involves its interaction with specific molecular targets and pathways. The compound’s piperidine and piperazine rings allow it to interact with various enzymes and receptors, potentially inhibiting or activating specific biological processes. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may modulate neurotransmitter systems and enzyme activities.

Comparison with Similar Compounds

Similar Compounds

    Piperidine: A six-membered heterocycle with one nitrogen atom, widely used in pharmaceuticals.

    Piperazine: A six-membered heterocycle with two nitrogen atoms, known for its use in anti-parasitic drugs.

    Sulfonyl Piperazines: Compounds containing both piperazine and sulfonyl groups, often explored for their biological activities.

Uniqueness

Piperidyl 4-(piperidylsulfonyl)piperazinyl ketone is unique due to its combination of piperidine, piperazine, and sulfonyl groups, which confer distinct chemical and biological properties. This combination allows for diverse chemical reactivity and potential therapeutic applications that are not observed in simpler piperidine or piperazine derivatives.

Biological Activity

Piperidyl 4-(piperidylsulfonyl)piperazinyl ketone is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies and findings.

Chemical Structure and Synthesis

This compound features a piperazine core, which is a common structural motif in many bioactive compounds. The synthesis typically involves the reaction of piperazine derivatives with sulfonyl chlorides, followed by ketone formation. This synthetic approach allows for modifications that can enhance biological activity.

Biological Activity Overview

The biological activities of this compound include:

  • Antitumor Activity : Several studies have indicated that compounds containing piperazine moieties exhibit potent antitumor effects. For instance, derivatives with halogen substitutions have shown significant cytotoxicity against various cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer) cells. The IC50 values for these derivatives were reported as low as 4.67 µg/mL, indicating strong efficacy compared to standard treatments like gefitinib .
  • Antiviral Properties : Research has highlighted the antiviral potential of piperazine derivatives against viruses such as chikungunya. Modifications to the piperazine structure have been shown to improve selectivity and potency against viral strains, with some analogues exhibiting selectivity indices greater than 61 .
  • Antibacterial and Antifungal Activity : Compounds derived from piperazine have also been evaluated for their antibacterial and antifungal properties. A series of piperazine-based compounds demonstrated significant activity against various bacterial strains and fungi, showcasing their potential as broad-spectrum antimicrobial agents .

The mechanisms underlying the biological activities of this compound can be attributed to several factors:

  • Cell Cycle Arrest : Some derivatives have been shown to induce cell cycle arrest at the G2/M phase, leading to apoptosis in cancer cells. This mechanism is crucial for their antitumor efficacy .
  • Inhibition of Viral Replication : The antiviral activity is thought to arise from the inhibition of viral replication processes. Specific structural modifications enhance interaction with viral proteins, thereby preventing infection .
  • Synergistic Effects : In combination therapies, piperazine derivatives may enhance the efficacy of existing drugs by acting synergistically, thereby reducing resistance and improving therapeutic outcomes.

Case Studies

  • Antitumor Efficacy Study :
    • A study evaluated a series of piperazine derivatives against various cancer cell lines.
    • Results indicated that certain modifications led to improved IC50 values compared to established chemotherapeutics.
    • For example, a compound with dual fluorine substitutions exhibited an IC50 value of 12.67 µg/mL against SK-OV-3 cells, comparable to gefitinib .
  • Antiviral Activity Assessment :
    • In vitro studies demonstrated that specific piperazine analogues effectively inhibited chikungunya virus replication.
    • The most promising analogue showed an EC50 value significantly lower than that of the initial lead compound, indicating enhanced antiviral potency through structural optimization .

Data Table: Biological Activities of Piperidyl Derivatives

Compound NameActivity TypeCell Line/PathogenIC50/EC50 ValueReference
Piperidyl 4-(piperidylsulfonyl)pip.AntitumorA549 (lung cancer)4.67 µg/mL
Piperazine Derivative AAntiviralChikungunya VirusEC50 = 33 ± 7 µM
Piperazine-Based Compound BAntibacterialVarious Bacterial StrainsVariable

Q & A

Q. What are the recommended methods for synthesizing and structurally characterizing piperidyl 4-(piperidylsulfonyl)piperazinyl ketone?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including nucleophilic substitution and sulfonylation. For example, piperazinyl derivatives can be synthesized via coupling reactions using piperazine precursors and sulfonyl chlorides. Post-synthesis, confirm structural integrity using 1H^1H and 13C^{13}C NMR spectroscopy with deuterated solvents (e.g., DMSO-d6_6 or CDCl3_3) to resolve proton and carbon environments . High-resolution mass spectrometry (HRMS) should validate molecular weight. For analogs, substituent-specific spectral shifts (e.g., fluorine or bromine in 19F^{19}F or 79/81Br^{79/81}Br NMR) can aid confirmation .

Q. What safety protocols are critical when handling piperazinyl/piperidyl derivatives in the lab?

  • Methodological Answer : Use NIOSH-approved P95 respirators or EU-standard P1 filters for particulate protection. Wear nitrile gloves, face shields, and lab coats to prevent skin/eye contact. Conduct hazard assessments using Safety Data Sheets (SDS) to identify incompatibilities (e.g., avoid strong oxidizers). Store compounds in airtight containers at 2–8°C to maintain stability. Emergency protocols should include immediate decontamination with water and access to eyewash stations .

Q. Which analytical techniques are most reliable for assessing purity and structural fidelity?

  • Methodological Answer : Combine thin-layer chromatography (TLC; Rf_f values) with reverse-phase HPLC (C18 columns, UV detection at 254 nm) for purity analysis. For quantification, UHPLC-QqQ-MS/MS offers sensitivity for detecting trace impurities or metabolites . Elemental analysis (C, H, N) should match theoretical values within ±0.4% to confirm stoichiometry .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize bioactivity in piperazinyl derivatives?

  • Methodological Answer : Systematically vary substituents on the piperazinyl and aryl moieties. For example, introducing electron-withdrawing groups (e.g., -CF3_3) on the phenyl ring can enhance antiviral activity, as shown in piperazinylquinoline derivatives (EC50_{50} = 12 nM for RSV inhibition) . Use in vitro assays (e.g., viral replication inhibition) paired with cytotoxicity screens (e.g., MTT assays) to identify selective analogs. Molecular docking can predict binding interactions with target proteins (e.g., RSV fusion glycoprotein) .

Q. How can synthetic yields be improved for low-yielding piperazinyl derivatives?

  • Methodological Answer : Optimize reaction conditions via Design of Experiments (DoE). For instance, adjusting temperature (e.g., 60–80°C for sulfonylation) or catalyst loading (e.g., 10 mol% Pd/C for hydrogenation) can enhance yields. Evidence from pyrrolo[1,2-a]quinoxaline derivatives shows that electron-deficient aryl groups (e.g., 3-Cl-phenyl) improve yields to >80% compared to bulky substituents (e.g., 6-Cl-5-CF3_3-pyridinyl: 43% yield) .

Q. How should researchers address stability challenges in piperazinyl derivatives under varying storage conditions?

  • Methodological Answer : Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis. If decomposition occurs (e.g., hydrolysis of sulfonyl groups), consider lyophilization or inert-atmosphere storage. Note that SDS data often lack decomposition profiles, necessitating empirical testing .

Q. How can contradictory spectral data (e.g., NMR shifts) be resolved during structural elucidation?

  • Methodological Answer : Use 2D NMR techniques (e.g., COSY, HSQC) to assign overlapping signals. For example, adjacent protons in piperazinyl rings (δ 2.5–3.5 ppm) may split due to conformational flexibility. Compare with published analogs (e.g., 4-(4-hydroxyphenyl)piperazinyl ketones) to identify substituent-induced shifts .

Q. What in vitro models are suitable for toxicity profiling of piperazinyl derivatives?

  • Methodological Answer : Use Ames tests (TA98 strain) to assess mutagenicity and MTT assays on HepG2 cells for acute toxicity. Piperazinyl ketones with tert-butylbenzyl groups show moderate toxicity (LD50_{50} = 800 mg/kg in mice), while halogenated analogs (e.g., p-chlorophenyl derivatives) may require lower dosing thresholds .

Q. How do functional group modifications impact solubility and bioavailability?

  • Methodological Answer : Introduce polar groups (e.g., -OH, -NH2_2) to improve aqueous solubility. For instance, 4-(4-hydroxyphenyl)piperazinyl derivatives exhibit logP values <2, enhancing membrane permeability. Conversely, lipophilic substituents (e.g., -CF3_3) improve blood-brain barrier penetration but may reduce renal clearance .

Q. What computational strategies predict the pharmacokinetic behavior of novel derivatives?

  • Methodological Answer :
    Apply QSAR models using descriptors like topological polar surface area (TPSA) and AlogP. Molecular dynamics simulations can predict metabolic stability (e.g., cytochrome P450 interactions). For example, piperidyl sulfonyl groups increase metabolic resistance compared to ester-linked analogs .

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